molecular formula C22H25N5O3S B11032625 2-(2-{[4-(Dimethylamino)phenyl]methylene}hydrazino)-N~6~-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-(2-{[4-(Dimethylamino)phenyl]methylene}hydrazino)-N~6~-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11032625
M. Wt: 439.5 g/mol
InChI Key: WQIAWHLMBZYICI-OEAKJJBVSA-N
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Description

2-(2-{[4-(Dimethylamino)phenyl]methylene}hydrazino)-N~6~-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a thiazine ring, a hydrazone linkage, and dimethylamino and ethoxyphenyl substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[4-(Dimethylamino)phenyl]methylene}hydrazino)-N~6~-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-(dimethylamino)benzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Cyclization to Thiazine Ring: The hydrazone intermediate is then reacted with 4-ethoxyphenyl isothiocyanate in the presence of a base such as triethylamine. This step involves cyclization to form the thiazine ring.

    Final Product Formation: The resulting product is further reacted with ethyl chloroformate to introduce the carboxamide group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a pharmacophore is of interest. Its structural features suggest it could interact with biological targets, making it a candidate for drug development studies.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

Industrially, the compound could be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism by which 2-(2-{[4-(Dimethylamino)phenyl]methylene}hydrazino)-N~6~-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydrazone linkage and thiazine ring may enable the compound to bind to enzymes or receptors, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde hydrazone derivatives: These compounds share the hydrazone linkage and dimethylamino group but lack the thiazine ring and ethoxyphenyl substituent.

    Thiazine derivatives: Compounds with a thiazine ring but different substituents on the ring.

    Carboxamide derivatives: Compounds with a carboxamide group but different core structures.

Uniqueness

The uniqueness of 2-(2-{[4-(Dimethylamino)phenyl]methylene}hydrazino)-N~6~-(4-ethoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide lies in its combination of functional groups and structural features. The presence of both the hydrazone linkage and the thiazine ring, along with the specific substituents, gives it distinct chemical properties and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H25N5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C22H25N5O3S/c1-4-30-18-11-7-16(8-12-18)24-21(29)19-13-20(28)25-22(31-19)26-23-14-15-5-9-17(10-6-15)27(2)3/h5-12,14,19H,4,13H2,1-3H3,(H,24,29)(H,25,26,28)/b23-14+

InChI Key

WQIAWHLMBZYICI-OEAKJJBVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N/C(=N/N=C/C3=CC=C(C=C3)N(C)C)/S2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NN=CC3=CC=C(C=C3)N(C)C)S2

Origin of Product

United States

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